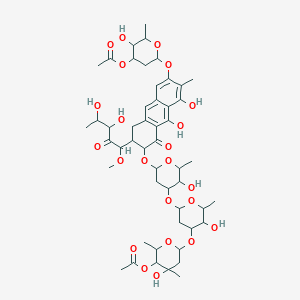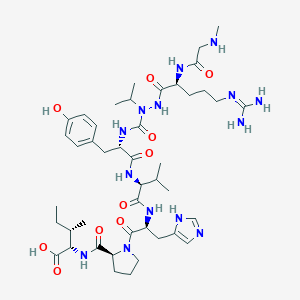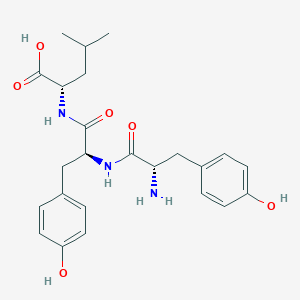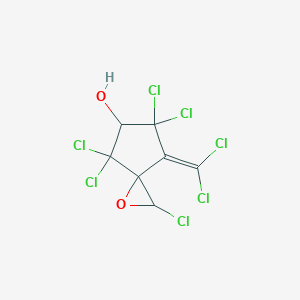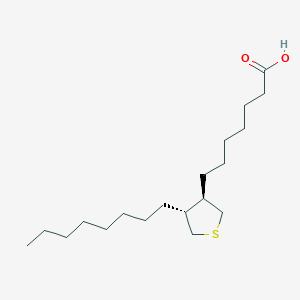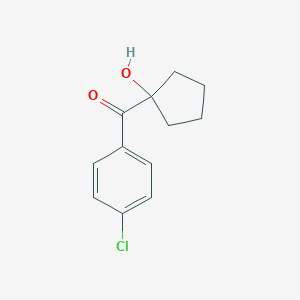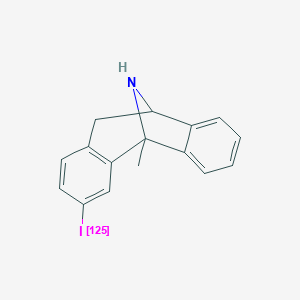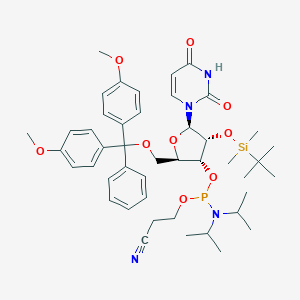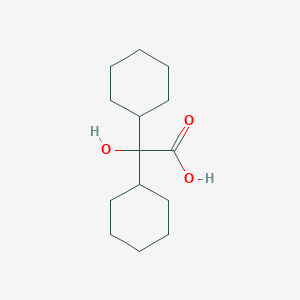
Glycolic acid, dicyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycolic acid, dicyclohexyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of glycolic acid, which is a well-known alpha-hydroxy acid used in various skincare products. Glycolic acid, dicyclohexyl- is synthesized through a specific method and has unique biochemical and physiological effects that make it a valuable compound for scientific research.
Mécanisme D'action
The mechanism of action of glycolic acid, dicyclohexyl- is based on its ability to form esters with carboxylic acids. This reaction involves the displacement of the hydroxyl group of glycolic acid with the carboxylic acid, resulting in the formation of an ester bond. This reaction is catalyzed by the presence of a catalyst, which enhances the rate of the reaction.
Effets Biochimiques Et Physiologiques
Glycolic acid, dicyclohexyl- has unique biochemical and physiological effects that make it a valuable compound for scientific research. This compound has been shown to have low toxicity and is relatively stable under various conditions. It is also highly soluble in organic solvents, making it easy to handle and use in various experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using glycolic acid, dicyclohexyl- in lab experiments include its high solubility in organic solvents, low toxicity, and stability under various conditions. However, this compound has some limitations, such as its relatively high cost and the need for a catalyst to enhance the rate of the reaction.
Orientations Futures
There are several future directions for the use of glycolic acid, dicyclohexyl- in scientific research. One potential application is in the field of drug discovery, where this compound can be used as a reagent for the synthesis of new drug molecules. Another potential application is in the development of new materials, such as polymers and coatings, where glycolic acid, dicyclohexyl- can be used as a building block.
Conclusion
In conclusion, glycolic acid, dicyclohexyl- is a valuable compound for scientific research due to its unique biochemical and physiological effects. This compound is synthesized through a specific method and has various potential applications in organic synthesis, peptide synthesis, and drug discovery. The future directions for the use of glycolic acid, dicyclohexyl- in scientific research are promising, and this compound is likely to play a significant role in various fields in the coming years.
Méthodes De Synthèse
Glycolic acid, dicyclohexyl- is synthesized through a specific method that involves the reaction between glycolic acid and dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction results in the formation of glycolic acid, dicyclohexyl- along with dicyclohexylurea, which is removed through filtration. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
Glycolic acid, dicyclohexyl- has various potential applications in scientific research. One of the significant applications of this compound is in the field of organic synthesis, where it is used as a reagent for the esterification of carboxylic acids. It is also used as a coupling agent in peptide synthesis and as a protecting group for amines and alcohols.
Propriétés
Numéro CAS |
6313-70-8 |
|---|---|
Nom du produit |
Glycolic acid, dicyclohexyl- |
Formule moléculaire |
C14H24O3 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2,2-dicyclohexyl-2-hydroxyacetic acid |
InChI |
InChI=1S/C14H24O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H,15,16) |
Clé InChI |
LZEAYFSRBRGLSF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)(C(=O)O)O |
Autres numéros CAS |
6313-70-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



